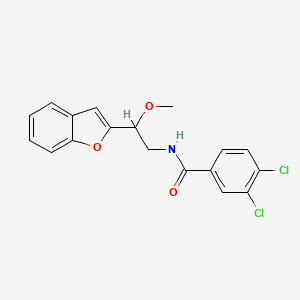

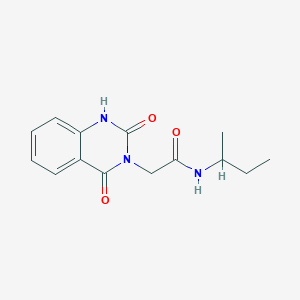

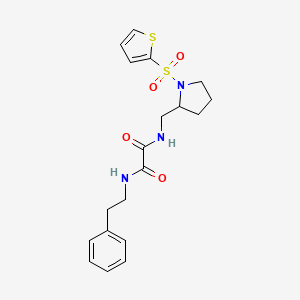

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be prepared by various methods in the laboratory . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been examined in several studies . The longest and shortest bonds were determined in the structure . The nucleophilic and electrophilic regions of the monomer were determined .Chemical Reactions Analysis

Benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound .Wissenschaftliche Forschungsanwendungen

Toxicokinetics and Analytical Toxicology : N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which are related to benzofuran compounds, have been studied for their toxicokinetics, including phase I and II metabolism, plasma protein binding, and detectability in urine. These studies are crucial for understanding drug-drug interactions, individual polymorphisms, and elimination routes, as well as for evaluating targets for toxicological screening procedures (Richter et al., 2019).

Antimicrobial and Antioxidant Activities : Derivatives of benzofuran, such as functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown a certain degree of efficacy in these areas, suggesting their potential in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Antiproliferative and Anticancer Activity : Certain benzofuran derivatives have demonstrated cytotoxic activity in vitro, particularly against breast cancer cell lines. This indicates the potential of benzofuran compounds in cancer treatment and the development of new anticancer drugs (Li et al., 2005).

Anticonvulsant Agent : Benzofuran-acetamide scaffolds have been designed, synthesized, and evaluated as potential anticonvulsant agents. These studies suggest that benzofuran derivatives can be effective in preventing seizure spread at low doses, offering a new avenue for anticonvulsant drug development (Shakya et al., 2016).

Aromatase Inhibition : Benzofuran derivatives have been evaluated for their inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis. This research is significant for developing drugs for conditions influenced by estrogen, such as certain types of breast cancer (Saberi et al., 2005).

Amyloid Imaging Agents : Certain benzofuran derivatives have been synthesized and evaluated as potential amyloid imaging agents for detecting β-amyloid plaques in Alzheimer’s disease. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Labib, 2013).

Antinociceptive Properties : Benzofuran derivatives have been evaluated for their antinociceptive properties, indicating their potential as pain relief agents. This research could lead to new treatments for pain management (Gonçalves et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The exact mode of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide It is known that benzofuran derivatives can interact with various targets leading to changes in cellular functions . For instance, some substituted benzofurans have shown dramatic anticancer activities .

Biochemical Pathways

The specific biochemical pathways affected by N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide Benzofuran derivatives have been reported to influence a wide range of biological and pharmacological applications .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide It is noted that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Safety and Hazards

Zukünftige Richtungen

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Biochemische Analyse

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.

Molecular Mechanism

It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been synthesized and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .

Dosage Effects in Animal Models

The effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide at different dosages in animal models have not been reported. A related compound, BPAP, has been tested in a mouse lung adenocarcinoma xenograft model, showing significant inhibition of tumor growth at both low and high doses .

Metabolic Pathways

Benzofuran derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzofuran derivatives are known to interact with various targeting signals and post-translational modifications that direct them to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c1-23-17(16-9-11-4-2-3-5-15(11)24-16)10-21-18(22)12-6-7-13(19)14(20)8-12/h2-9,17H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPPZVKLBDIGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)

![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)

![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)

![2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2632682.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)